
Ribociclib succinate
Overview
Description
Ribociclib succinate (chemical formula: C23H30N8O·C4H6O4, molecular weight: 552.64 g/mol) is a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor approved by the FDA in 2017 for treating hormone receptor-positive (HR+), HER2-negative (HER2−) advanced or metastatic breast cancer in combination with aromatase inhibitors like letrozole . It is marketed under the brand names Kisqali® and Kryxana® .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ribociclib succinate is synthesized through a multi-step chemical process. The synthesis involves the formation of the core pyrrolo[2,3-d]pyrimidine structure, followed by the introduction of various functional groups. Key steps include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functional Group Introduction: Various functional groups, such as the cyclopentyl and piperazine moieties, are introduced through nucleophilic substitution and other reactions.
Final Coupling and Purification: The final product is obtained through coupling reactions, followed by purification using techniques like high-performance liquid chromatography.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. The use of eco-friendly solvents and green chemistry principles is also explored to minimize environmental impact .
Chemical Reactions Analysis
Reaction with Succinic Acid
The primary method for synthesizing ribociclib succinate involves reacting the ribociclib base with succinic acid in an appropriate solvent, typically isopropanol.
Reaction Scheme :
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Starting Material : Ribociclib base (7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide).
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Reagent : Succinic acid.
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Solvent : Isopropanol.
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Conditions : Stirring at elevated temperatures (around 70 °C) followed by cooling to ambient temperature.
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Product Formation : The reaction yields this compound after filtration and drying at 60 °C .
Intermediate Reactions
The synthesis can also involve various intermediates formed through different reactions:
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Formation of Pyrimidine Derivatives : Initial reactions involve the formation of pyrimidine derivatives through reactions with paraformaldehyde and organic bases, followed by oxidation processes.
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Substitution Reactions : Subsequent reactions include halogenation and amination steps that modify the pyrimidine structure to yield the final ribociclib compound before it reacts with succinic acid to form the succinate salt .
Mechanism of Action and Metabolism
Ribociclib functions by selectively inhibiting CDK4/6, which plays a crucial role in regulating the cell cycle. This inhibition leads to decreased phosphorylation of retinoblastoma protein (pRb), resulting in cell cycle arrest in the G1 phase and reduced cell proliferation.
Metabolic Pathways
Upon administration, ribociclib undergoes extensive metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4. The major metabolic pathways include:
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Oxidation : Dealkylation and N-oxygenation.
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Conjugation : N-acetylation, glucuronidation, and sulfation.
Table 2: Major Metabolites of Ribociclib
Metabolite | Description | Percentage of Total Radioactivity |
---|---|---|
M13 | N-hydroxylation | ~9.39% |
M4 | N-demethylation | ~8.60% |
M1 | Secondary glucuronide | ~7.78% |
Scientific Research Applications
Ribociclib succinate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study cyclin-dependent kinase inhibition and its effects on cell cycle regulation.
Biology: Investigated for its role in modulating cell proliferation and apoptosis in various cell lines.
Medicine: Primarily used in the treatment of advanced breast cancer. Ongoing research explores its potential in other cancer types.
Industry: Utilized in the development of targeted cancer therapies and combination treatments
Mechanism of Action
Ribociclib succinate exerts its effects by selectively inhibiting cyclin-dependent kinase 4 and cyclin-dependent kinase 6. These kinases are involved in the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle. By inhibiting these kinases, this compound prevents the progression of the cell cycle from the G1 phase to the S phase, thereby inhibiting cell proliferation. This mechanism is particularly effective in hormone receptor-positive breast cancer cells, where cyclin-dependent kinase 4 and cyclin-dependent kinase 6 are often overactive .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Ribociclib succinate crystallizes in the triclinic space group P-1 with unit cell parameters a = 6.52215(4) Å, b = 12.67120(16) Å, c = 18.16978(33) Å, and angles α = 74.0855(8)°, β = 82.0814(4)°, γ = 88.6943(1)° . The crystal structure comprises alternating cationic (ribociclib) and anionic (succinate) layers parallel to the ab-plane, stabilized by a 3D hydrogen-bonding network involving N–H⋯O and O–H⋯O interactions . This network contributes to its stability but also impacts solubility: this compound exhibits pH-dependent solubility, with high solubility in acidic media (up to 200 mg/mL at pH 2.0) and significantly reduced solubility (0.63 mg/mL for the free base) at neutral pH .
Pharmacokinetics and Bioavailability
As a Biopharmaceutics Classification System (BCS) class IV drug, this compound has low solubility and intermediate permeability . Its bioavailability is unaffected by food intake or gastric pH variations due to intrinsic buffering capacity in acidic conditions . However, cytochrome P450 3A4 (CYP3A4) extensively metabolizes ribociclib, necessitating caution with CYP3A4 modulators .
This compound belongs to the CDK4/6 inhibitor class, which includes palbociclib (Ibrance®) and abemaciclib (Verzenio®). Below is a detailed comparison:
Structural and Pharmacological Differences
Pharmacokinetic and Solubility Profiles
Solubility and pH Dependency
- This compound: Solubility decreases sharply from 200 mg/mL (pH 2.0) to 0.63 mg/mL (pH 7.5) .
- Palbociclib : Exhibits similar pH-dependent solubility, but studies suggest PPIs may reduce bioavailability by 30% due to prolonged neutral pH exposure .
- Abemaciclib : Less pH-dependent solubility; bioavailability remains stable across pH ranges .
Metabolism and Drug Interactions
- Ribociclib : Primarily metabolized by CYP3A4, with strong drug-drug interaction risks (e.g., azole antifungals, rifampin) .
- Palbociclib : Also CYP3A4-dependent but with fewer reported interactions .
- Abemaciclib: Metabolized by CYP3A4 and uridine diphosphate-glucuronosyltransferases (UGTs), offering broader metabolic pathways .
Biological Activity
Ribociclib succinate, marketed under the brand name Kisqali, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is primarily used in the treatment of hormone receptor-positive breast cancer, particularly in combination with aromatase inhibitors or tamoxifen. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and clinical implications.
Ribociclib exerts its therapeutic effects by inhibiting CDK4 and CDK6, which play crucial roles in cell cycle regulation. These kinases are activated by binding to D-cyclins, leading to the phosphorylation of the retinoblastoma protein (pRb). The phosphorylation of pRb releases E2F transcription factors, promoting the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK4/6, ribociclib prevents pRb phosphorylation, thereby inducing G1 phase arrest and inhibiting cellular proliferation in cancer cells.
Key Mechanism Summary
- Target Proteins : CDK4 and CDK6
- Effect : Inhibition of pRb phosphorylation
- Outcome : G1 phase arrest and reduced cell proliferation
Pharmacodynamics
Ribociclib's pharmacodynamic properties have been extensively studied. It has been shown to induce G1 arrest in various cancer cell lines, particularly those expressing functional Rb protein. The cytostatic nature of ribociclib means it inhibits cell division without directly causing cell death. This characteristic differentiates it from traditional cytotoxic chemotherapy agents.
In Vitro Activity
In vitro studies have demonstrated that ribociclib effectively inhibits cell proliferation across a range of cancer types, including:
Cancer Type | IC50 (µM) |
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Breast Cancer (Rb+) | 0.04 - 3.3 |
Mantle Cell Lymphoma | 0.08 |
Non-Small Cell Lung Cancer | 0.07 - 0.89 |
Notably, ribociclib shows no activity against Rb-negative breast cancer cells, highlighting the importance of Rb status for its efficacy .
Pharmacokinetics
Ribociclib is absorbed with a mean bioavailability of approximately 65.8% after oral administration. The drug reaches peak plasma concentrations between 1 to 4 hours post-dose and achieves steady-state levels after about eight days of continuous dosing at 600 mg daily. Approximately 70% of ribociclib is bound to plasma proteins.
Key Pharmacokinetic Parameters
Parameter | Value |
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Mean Bioavailability | 65.8% |
Time to Peak Concentration | 1 - 4 hours |
Steady-State Concentration | Achieved after 8 days |
Protein Binding | ~70% |
Clinical Studies and Efficacy
Clinical trials have established ribociclib's efficacy in combination with endocrine therapies for advanced breast cancer. The MONALEESA trials demonstrated significant improvements in progression-free survival (PFS) when ribociclib was added to letrozole or tamoxifen compared to endocrine therapy alone.
Summary of Clinical Findings
- MONALEESA-2 Trial : Ribociclib + Letrozole vs Letrozole alone
- PFS Improvement : From 14.7 months to 25.3 months
- MONALEESA-3 Trial : Ribociclib + Tamoxifen vs Tamoxifen alone
- PFS Improvement : Significant extension in PFS observed
Adverse Effects and Safety Profile
While ribociclib is generally well-tolerated, it can cause dose-dependent increases in QTc interval prolongation, necessitating monitoring during treatment. Other common adverse effects include neutropenia, fatigue, nausea, and diarrhea.
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms by which ribociclib succinate inhibits CDK4/6, and how can these mechanisms be experimentally validated?
this compound selectively targets CDK4/6 kinases with IC50 values of 10 nM and 39 nM, respectively, showing minimal activity against CDK1 (IC50 >10,000 nM) . To validate its mechanism, researchers should:
- Use in vitro kinase assays to measure inhibition of CDK4/6 phosphorylation using recombinant proteins.
- Employ cell cycle analysis (e.g., flow cytometry) in hormone receptor-positive (HR+) breast cancer cell lines to confirm G1-phase arrest.
- Validate target engagement via Western blotting for downstream markers (e.g., reduced Rb phosphorylation) .
Q. How should researchers design in vivo experiments to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound?
- Population (P): Use HR+/HER2- breast cancer xenograft models (e.g., MCF-7 cells in immunodeficient mice).
- Intervention (I): Administer this compound orally at clinically relevant doses (e.g., 150–600 mg/kg/day).
- Comparison (C): Compare with vehicle control or other CDK4/6 inhibitors (e.g., palbociclib).
- Outcome (O): Monitor tumor volume, plasma drug levels (via LC-MS/MS), and PD markers (e.g., p-Rb suppression).
- Time (T): Conduct longitudinal studies over 4–6 weeks .
Q. What are the standard protocols for synthesizing and characterizing this compound in preclinical studies?
- Synthesis: Follow patent-derived methods using key intermediates (e.g., compound III for ribociclib base synthesis) .
- Characterization: Use HPLC (purity ≥98%), mass spectrometry (MW: 552.63 g/mol), and X-ray powder diffraction (XRPD) to confirm crystallinity .
- Stability: Store lyophilized powder at -25°C to -15°C (3-year stability) or dissolved in DMSO at -85°C to -65°C (2-year stability) .
Q. How can researchers address variability in this compound’s efficacy across different breast cancer subtypes?
- Stratify cell lines or patient-derived xenografts (PDXs) by molecular subtypes (e.g., luminal A vs. luminal B).
- Perform RNA sequencing to correlate CDK4/6 activity with transcriptional profiles.
- Use multivariate regression to identify confounding variables (e.g., estrogen receptor expression levels) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Fit data to sigmoidal dose-response curves (e.g., using GraphPad Prism) to calculate EC50/IC50.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Use population pharmacokinetic modeling to account for inter-individual variability in PK data .
Advanced Research Questions
Q. How do this compound’s crystalline forms (e.g., polymorphs) impact its bioavailability and therapeutic efficacy?
- Structural Analysis: Use synchrotron X-ray diffraction (as in ) to resolve crystal lattice parameters (e.g., space group P-1, unit cell dimensions).
- Solubility Testing: Compare dissolution rates of amorphous vs. crystalline forms in biorelevant media (e.g., FaSSIF/FeSSIF).
- Bioavailability Studies: Conduct crossover trials in animal models to correlate crystal form with AUC and Cmax .
Q. What experimental strategies can elucidate this compound’s resistance mechanisms in metastatic breast cancer?
- Generate resistant cell lines via chronic exposure to ribociclib and perform whole-exome sequencing to identify mutations (e.g., RB1 loss, CDK6 amplification).
- Use CRISPR-Cas9 screens to validate candidate resistance genes.
- Test combination therapies (e.g., ribociclib + PI3K inhibitors) to overcome resistance .
Q. How can researchers optimize this compound’s combination regimens with endocrine therapies (e.g., letrozole) while minimizing drug-drug interactions (DDIs)?
- Clinical Data Integration: Leverage population PK analyses (e.g., from ) showing no interaction between ribociclib and letrozole.
- In Vitro CYP Profiling: Assess ribociclib’s effects on CYP3A4/2C8 activity using human liver microsomes.
- Mechanistic Modeling: Develop physiologically based pharmacokinetic (PBPK) models to predict DDIs in silico .
Q. What methodologies are critical for analyzing this compound’s off-target effects in non-cancerous tissues?
- Conduct RNA-seq or proteomics on primary human cardiomyocytes (to assess cardiac toxicity risks).
- Use toxicogenomics databases to predict off-target binding (e.g., kinase profiling panels).
- Perform in vivo safety pharmacology studies (e.g., ECG monitoring for QT prolongation) .
Q. How can advanced computational techniques (e.g., DFT, molecular dynamics) enhance the understanding of this compound’s binding dynamics with CDK4/6?
- Apply density functional theory (DFT) to optimize hydrogen-bonding networks (e.g., N–H⋯O interactions in the ribociclib-CDKN2A complex).
- Perform molecular dynamics simulations to study binding pocket flexibility over nanosecond timescales.
- Validate predictions via mutagenesis (e.g., alanine scanning of CDK4 active site residues) .
Q. Methodological Guidelines for Addressing Data Contradictions
- Reproducibility Checks: Replicate experiments across independent labs using standardized protocols (e.g., cell line authentication, assay controls) .
- Meta-Analysis: Pool data from multiple studies (e.g., MONALEESA trials) to resolve discrepancies in efficacy endpoints .
- Error Source Analysis: Use root-cause analysis (e.g., Ishikawa diagrams) to trace variability to technical (e.g., batch effects) or biological factors (e.g., tumor heterogeneity) .
Properties
IUPAC Name |
butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O.C4H6O4/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHANOMFABJQAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027923 | |
Record name | Ribociclib succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374639-75-4 | |
Record name | Ribociclib succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374639754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ribociclib succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide butanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIBOCICLIB SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG7HLX2919 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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